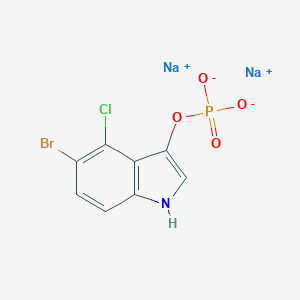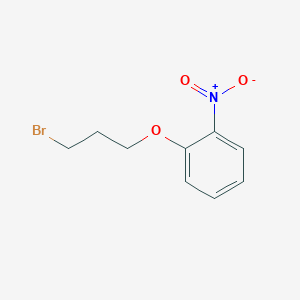
5-Bromo-4-cloro-3-indolil fosfato sal de disodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate is a biochemical reagent commonly used as a substrate for phosphatase assays in biochemistry and molecular biology. This compound is converted by phosphatases to a yellow compound that can be easily measured spectrophotometrically or fluorometrically . It is also used as a reagent in enzyme-catalyzed reactions and as a tool for studying signal transduction pathways .
Aplicaciones Científicas De Investigación
Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate has a wide range of applications in scientific research:
Biochemistry and Molecular Biology: Used as a substrate for phosphatase assays to measure enzyme activity.
Enzyme-Catalyzed Reactions: Serves as a reagent in various enzyme-catalyzed reactions, aiding in the study of enzyme kinetics and mechanisms.
Signal Transduction Studies: Utilized as a tool to investigate signal transduction pathways and cellular processes.
Histochemistry: Employed in histochemical staining techniques to detect alkaline phosphatase activity in tissue samples.
Immunoblotting and In Situ Hybridization: Used in combination with nitro blue tetrazolium chloride (NBT) for colorimetric detection of alkaline phosphatase-labeled molecules.
Mecanismo De Acción
Target of Action
The primary target of this compound is the enzyme Alkaline Phosphatase (AP) . AP is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids.
Mode of Action
The compound acts as a chromogenic substrate for AP. In the presence of AP, it is hydrolyzed to produce a colored product . This color change can be used to detect the presence of AP, making the compound a valuable tool in various biochemical assays .
Biochemical Pathways
The compound is involved in the detection of AP activity, which plays a key role in a variety of biochemical pathways. For example, AP is crucial in signal transduction pathways, and its activity can indicate changes in these pathways .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed if introduced into a biological system.
Result of Action
The hydrolysis of the compound by AP produces a blue-colored product . This color change allows for the visual detection of AP activity, and by extension, changes in the biochemical pathways where AP is involved .
Action Environment
It should be stored at -20°c and protected from light and moisture to maintain its reactivity .
Análisis Bioquímico
Biochemical Properties
5-Bromo-4-chloro-3-indolyl phosphate disodium salt plays a significant role in biochemical reactions. It is commonly used to detect protein-antibody complexes . It interacts with alkaline phosphatase, an enzyme that hydrolyzes the phosphate group, leading to the production of a colored product . This interaction is the basis for its use in various applications, including Northern, Southern, and Western blotting, in situ hybridization, and immunohistochemistry .
Cellular Effects
The effects of 5-Bromo-4-chloro-3-indolyl phosphate disodium salt on cells are primarily related to its role in detecting alkaline phosphatase activity. Alkaline phosphatase is involved in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By visualizing the activity of this enzyme, researchers can gain insights into these cellular processes .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-4-chloro-3-indolyl phosphate disodium salt involves its oxidation by atmospheric oxygen to form a blue dye . It can also be oxidized by nitroblue tetrazolium (NBT), which forms an insoluble dark blue diformazan precipitate after reduction . These reactions are facilitated by the presence of alkaline phosphatase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-chloro-3-indolyl phosphate disodium salt can change over time. For instance, the colorimetric reaction it is involved in can be monitored over time to observe changes in alkaline phosphatase activity . The compound is stable and remains active for three years when stored at -20°C, protected from light and moisture .
Metabolic Pathways
5-Bromo-4-chloro-3-indolyl phosphate disodium salt is involved in the metabolic pathway of alkaline phosphatase. Alkaline phosphatase hydrolyzes the compound to produce 5-bromo-4-chloro-3-indoxyl and inorganic phosphate .
Transport and Distribution
Given its solubility in water , it is likely to be distributed in aqueous compartments within the cell.
Subcellular Localization
The subcellular localization of 5-Bromo-4-chloro-3-indolyl phosphate disodium salt is likely to be influenced by the localization of alkaline phosphatase, the enzyme it interacts with. Alkaline phosphatase is found in various compartments within the cell, including the plasma membrane, cytoplasm, and lysosomes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate typically involves the phosphorylation of 5-bromo-4-chloro-1H-indole-3-ol. This reaction is carried out using phosphoryl chloride (POCl3) in the presence of a base such as pyridine. The reaction mixture is then neutralized, and the product is purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by phosphatases to produce 5-bromo-4-chloro-1H-indole-3-ol and inorganic phosphate.
Oxidation: It can be oxidized by atmospheric oxygen or other oxidizing agents to form 5,5’-dibromo-4,4’-dichloro-indigo.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly alkaline pH.
Oxidation: Requires the presence of oxidizing agents such as nitro blue tetrazolium chloride (NBT) or atmospheric oxygen.
Substitution: Involves the use of nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Produces 5-bromo-4-chloro-1H-indole-3-ol and inorganic phosphate.
Oxidation: Forms 5,5’-dibromo-4,4’-dichloro-indigo.
Substitution: Yields various substituted indole derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
5-Bromo-4-chloro-3-indolyl phosphate: Another substrate for phosphatase assays, used similarly in biochemistry and molecular biology.
5-Bromo-4-chloro-3-indolyl β-D-glucuronide: Used as a chromogenic substrate for β-glucuronidase detection.
Indole-3-acetic acid: A plant hormone involved in growth and development, structurally related to indole derivatives.
Uniqueness: Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate is unique due to its specific use as a substrate for phosphatase assays and its ability to form colored products upon hydrolysis and oxidation. This makes it particularly valuable in biochemical and molecular biology research for detecting and measuring enzyme activity .
Propiedades
Número CAS |
102185-33-1 |
|---|---|
Fórmula molecular |
C8H6BrClNNaO4P |
Peso molecular |
349.46 g/mol |
Nombre IUPAC |
disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate |
InChI |
InChI=1S/C8H6BrClNO4P.Na/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14); |
Clave InChI |
QTGRYTOUZURJNS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[Na+].[Na+] |
SMILES canónico |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br.[Na] |
Key on ui other cas no. |
102185-33-1 |
Origen del producto |
United States |
Q1: How does BCIP-2Na facilitate chemiluminescent detection of ALP activity in immunoassays?
A1: BCIP-2Na acts as a substrate for ALP. When ALP hydrolyzes BCIP-2Na, it produces hydrogen peroxide (H2O2) []. This H2O2 can then be detected via a chemiluminescent reaction, typically using a system like Isoluminol/microperoxidase (m-POD). The intensity of the emitted light is directly proportional to the amount of H2O2 produced, which in turn reflects the activity of ALP in the assay.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)





